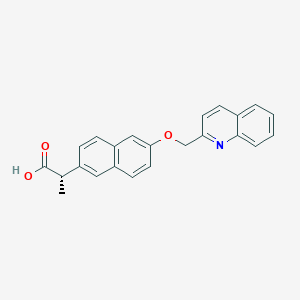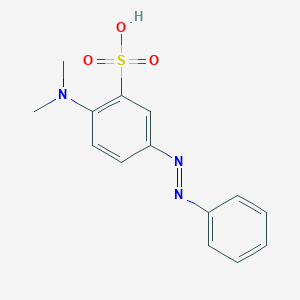
Eeo-PGE1-leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eeo-PGE1-leu-NH2, also known as EPL, is a peptide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of prostaglandin E1 (PGE1), which is a naturally occurring lipid mediator that plays a crucial role in various physiological processes. EPL is synthesized through a unique chemical process and has shown promising results in several scientific research studies.
Scientific Research Applications
Eeo-PGE1-leu-NH2 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, which make it a promising candidate for the treatment of several cardiovascular and inflammatory diseases. Eeo-PGE1-leu-NH2 has also been studied for its potential applications in wound healing, tissue repair, and regeneration.
Mechanism Of Action
The mechanism of action of Eeo-PGE1-leu-NH2 is not fully understood, but it is believed to work through the activation of the prostaglandin E1 receptor. Once activated, the receptor triggers a cascade of signaling pathways that result in the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA), which regulates various cellular processes such as inflammation, vasodilation, and platelet aggregation.
Biochemical and Physiological Effects
Eeo-PGE1-leu-NH2 has been shown to have several biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Eeo-PGE1-leu-NH2 has also been shown to have anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, Eeo-PGE1-leu-NH2 has been shown to have wound healing properties by promoting angiogenesis and the proliferation of fibroblasts.
Advantages And Limitations For Lab Experiments
One of the advantages of using Eeo-PGE1-leu-NH2 in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, Eeo-PGE1-leu-NH2 has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using Eeo-PGE1-leu-NH2 in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for the use of Eeo-PGE1-leu-NH2 in scientific research. One potential application is in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Eeo-PGE1-leu-NH2 has also been studied for its potential applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Additionally, Eeo-PGE1-leu-NH2 has shown promise in promoting tissue repair and regeneration, which may have applications in the field of regenerative medicine.
Conclusion
Eeo-PGE1-leu-NH2, or Eeo-PGE1-leu-NH2, is a peptide compound that has shown promising results in several scientific research studies. Its unique chemical synthesis process and potential therapeutic applications make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action and potential applications, the future looks bright for this promising peptide compound.
Synthesis Methods
Eeo-PGE1-leu-NH2 is synthesized through a chemical process that involves the coupling of PGE1 with leucine and ethylenediamine. This process results in the formation of a peptide bond between the carboxyl group of PGE1 and the amino group of leucine, followed by the attachment of the NH2 group of ethylenediamine to the carboxyl group of PGE1. The final product is Eeo-PGE1-leu-NH2, which is a stable, water-soluble, and biologically active peptide compound.
properties
CAS RN |
115288-30-7 |
|---|---|
Product Name |
Eeo-PGE1-leu-NH2 |
Molecular Formula |
C30H52N2O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C30H52N2O5/c1-4-5-10-21-13-14-22(18-21)26(33)16-15-24-23(27(34)19-28(24)35)11-8-6-7-9-12-29(36)32-25(30(31)37)17-20(2)3/h15-16,20-26,28,33,35H,4-14,17-19H2,1-3H3,(H2,31,37)(H,32,36)/b16-15+ |
InChI Key |
BGLHQJZTSITZON-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCC1CCC(C1)C(/C=C/C2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
Canonical SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
synonyms |
16,18-ethano-20-ethyl-6-oxoprostaglandin E1 leucinamide EEO-PGE1-Leu-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)


![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)



![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)



